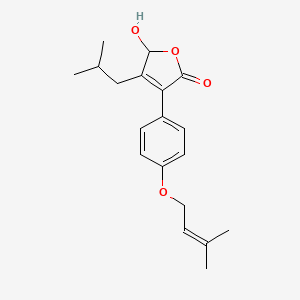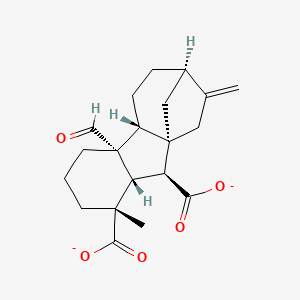
gibberellin A24(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A24(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A24. It is a gibberellin carboxylic acid anion and a dicarboxylic acid dianion. It is a conjugate base of a gibberellin A24.
Applications De Recherche Scientifique
Role in Plant Growth and Development
- Pod Growth and Seed Development : Gibberellins, including GA1, found in pea plants, are crucial for pod growth and seed development. GA1 is more active than GA20 in promoting growth, and its levels correlate with pod size. This indicates a regulatory role in early fruit development (García-Martínez, Sponsel, & Gaskin, 2004).
Gibberellin Signaling and Receptors
GA Receptor GID1 and DELLA Proteins : The gibberellin receptor GID1 binds to GA and interacts with DELLA proteins, which are transcriptional regulators. This process is essential for GA-mediated gene expression and growth responses in plants (Murase, Hirano, Sun, & Hakoshima, 2008).
Soluble GA Receptors in Rice : GID1 in rice is identified as a soluble receptor for gibberellins. It binds to active GAs and interacts with rice DELLA proteins, highlighting the GA signaling mechanism in rice (Ueguchi-Tanaka et al., 2005).
GA Metabolism and Regulation
- Metabolism and Deactivation Pathways : GA biosynthesis and deactivation pathways are tightly regulated by developmental, hormonal, and environmental signals. This regulation is consistent with GAs' role as key growth regulators in plants (Yamaguchi, 2008).
GA Movement and Localization
- Transport and Localization in Plants : GA movement is crucial for various developmental aspects in plants. Recent findings highlight the importance of GA intermediates in long- and short-distance movement, and the complex specialization of GA transporters (Binenbaum, Weinstain, & Shani, 2018).
GA in Crop Improvement
- Gibberellin in Crop Performance : Manipulation of GA status through genetic alteration or external application can optimize plant growth and yields, which is significant for improving agronomic performance of crops (Gao & Chu, 2020).
Propriétés
Formule moléculaire |
C20H24O5-2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/p-2/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |
Clé InChI |
QQRSSHFHXYSOMF-CXXOJBQZSA-L |
SMILES isomérique |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])C=O)C(=O)[O-] |
SMILES canonique |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])C=O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1265059.png)
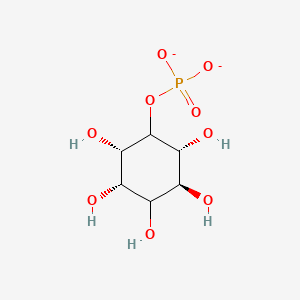

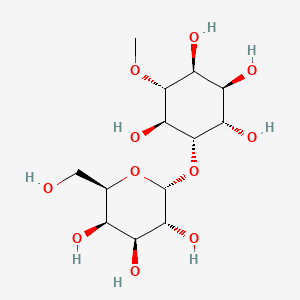
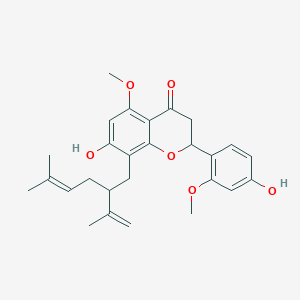
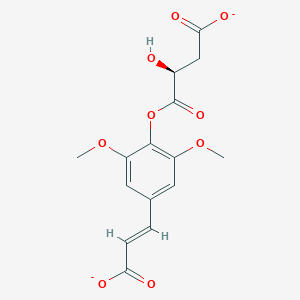
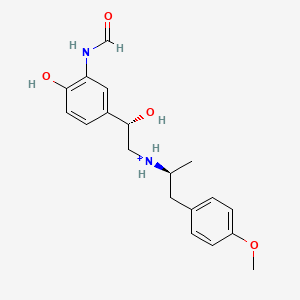
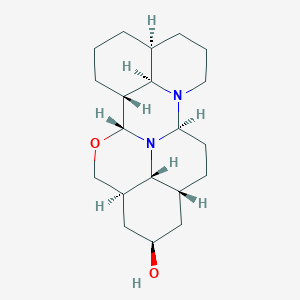
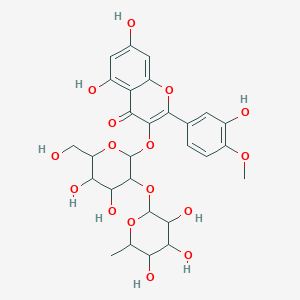
![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)

![[(1R,10S,12R,13E,16S)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1265079.png)
